Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride
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Overview
Description
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride: is a chemical compound with the molecular formula C17H28BrClN2OS It is a derivative of ethanethiol, characterized by the presence of a brominated pyridine ring and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride typically involves a multi-step process:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.
Formation of Pyridyloxy Decyl Chain: The brominated pyridine is then reacted with decanol to form 5-bromo-2-pyridyloxy decyl.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride can undergo oxidation reactions, typically forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the decyl chain allow it to interact with hydrophobic and hydrophilic regions of target molecules, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
Comparison:
- Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has a longer decyl chain compared to its pentyl counterparts, which may affect its solubility and interaction with target molecules.
- The presence of different halogens (bromine, chlorine, fluorine) in similar compounds can influence their reactivity and biological activity.
- The unique combination of the brominated pyridine ring and the decyl chain in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
41287-60-9 |
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Molecular Formula |
C17H30BrClN2OS |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[10-(5-bromopyridin-2-yl)oxydecylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C17H29BrN2OS.ClH/c18-16-9-10-17(20-15-16)21-13-8-6-4-2-1-3-5-7-11-19-12-14-22;/h9-10,15,19,22H,1-8,11-14H2;1H |
InChI Key |
JLZIDTSPQVEYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCS.Cl |
Origin of Product |
United States |
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